Comparative Binding Affinity of 4-Ethylpropiophenone vs. 4-Ethylacetophenone to MvitOBP3
In a competitive fluorescence binding assay, 4-ethylpropiophenone exhibited a dissociation constant (Ki) of 23.64 µM against MvitOBP3, an odorant-binding protein. This represents an approximately 11% reduction in binding affinity compared to its methyl-ketone analog, 1-(4-ethylphenyl)ethanone (4-ethylacetophenone), which demonstrated a Ki of 21.27 µM [1]. This quantitative difference highlights that even minor changes in the ketone alkyl chain length (propanone vs. ethanone) can significantly alter molecular recognition by protein targets.
| Evidence Dimension | Binding affinity (Ki) to MvitOBP3 |
|---|---|
| Target Compound Data | Ki = 23.64 μM |
| Comparator Or Baseline | 1-(4-ethylphenyl)ethanone (4-ethylacetophenone): Ki = 21.27 μM |
| Quantified Difference | ΔKi = +2.37 μM (approx. 11% weaker binding) |
| Conditions | Competitive fluorescence binding assay using MvitOBP3 protein and N-phenyl-1-naphthylamine (1-NPN) probe [1]. |
Why This Matters
For applications involving olfactory or chemosensory protein targets, the specific propiophenone backbone of 1-(4-ethylphenyl)propan-1-one provides a distinct binding profile that cannot be replicated by the corresponding acetophenone analog.
- [1] Li Z, et al. Binding of different host-plant volatile ligands to MvitOBP3. Sci Rep. 2021;11:14832. Table 2. Available at: https://www.nature.com/articles/s41598-021-93382-7/tables/2 View Source
